Product packaging for 1H-cyclopenta[d]pyrimidine(Cat. No.:CAS No. 270-95-1)

1H-cyclopenta[d]pyrimidine

Cat. No.: B11772408
CAS No.: 270-95-1
M. Wt: 118.14 g/mol
InChI Key: LTFBFZBWUKWXID-UHFFFAOYSA-N
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Description

The 1H-cyclopenta[d]pyrimidine scaffold is a fused bicyclic structure of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile key intermediate for the synthesis of diverse biologically active molecules. Its core structure is a privileged scaffold found in various therapeutic agents and is frequently explored for modifying molecular activity in drug design . Researchers utilize this scaffold in the development of kinase inhibitors, antiviral agents, and compounds targeting central nervous system or inflammatory diseases . Specific derivatives have demonstrated notable pharmacological activities. For instance, octahydro-1H-cyclopenta[d]pyrimidine derivatives have been synthesized and shown moderate insecticidal activities . Furthermore, 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione have exhibited high antioxidant activity, in some cases exceeding the activity of reference substances like quercetin, as evaluated in models of Fe2+-dependent oxidation of adrenaline . The structure is amenable to regioselective functionalization, such as bromination in the aliphatic ring, allowing for further derivatization with various nucleophiles to create a diverse library of compounds for structure-activity relationship (SAR) studies . This makes this compound an invaluable building block for researchers in high-throughput screening and the development of new potential therapeutic agents across multiple disease areas, including oncology . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2 B11772408 1H-cyclopenta[d]pyrimidine CAS No. 270-95-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

270-95-1

Molecular Formula

C7H6N2

Molecular Weight

118.14 g/mol

IUPAC Name

1H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C7H6N2/c1-2-6-4-8-5-9-7(6)3-1/h1-5H,(H,8,9)

InChI Key

LTFBFZBWUKWXID-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CNC2=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 1h Cyclopenta D Pyrimidine and Its Derivatives

Direct Synthesis Strategies for the 1H-Cyclopenta[d]pyrimidine Core

The construction of the fundamental this compound ring system can be achieved through several strategic approaches, including multi-component reactions, cyclocondensation, and catalytic methods.

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient pathway to the this compound core by combining three or more reactants in a single synthetic operation. A notable example is the one-pot, three-component reaction involving cyclopentanone, an aromatic aldehyde, and guanidine (B92328) hydrochloride. This method provides a straightforward route to 2-aminocyclopenta[d]pyrimidine derivatives in excellent yields. mdpi.com The reaction proceeds through the initial formation of a bis(arylmethylidene)cyclopentanone, which then undergoes a Michael addition with guanidine, followed by cyclization and dehydration to yield the final product. mdpi.com

Reactant 1Reactant 2Reactant 3ProductConditionsYieldReference
CyclopentanoneAromatic AldehydeGuanidine Hydrochloride2-Amino-4-aryl-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidineMolar ratio 1:2:1Excellent mdpi.com

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic systems, including the this compound core. A key strategy involves the reaction of a pre-formed cyclopentane (B165970) derivative containing suitable functional groups with a binucleophile. For instance, the cyclization of 2,5-bis-(arylmethylidene)cyclopentanones with guanidine hydrochloride in the presence of a base like sodium methoxide (B1231860) affords 2-aminocyclopenta[d]pyrimidines. mdpi.com This method provides an alternative and often complementary approach to the MCRs.

Cyclopentanone DerivativeBinucleophileProductConditionsReference
2,5-bis-(arylmethylidene)cyclopentanoneGuanidine Hydrochloride2-Amino-4-aryl-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidineMethanol, Sodium Methoxide mdpi.com

Catalytic Methods in Core Synthesis

The use of catalysts can significantly enhance the efficiency and selectivity of the synthesis of the this compound core. While specific examples for the direct catalytic synthesis of this particular fused ring system are still emerging, principles from the synthesis of related pyrimidine (B1678525) and fused-pyrimidine systems can be applied. For instance, Lewis acids like bismuth(III) triflate have been shown to effectively catalyze the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidines, a related fused pyrimidine system. It is plausible that similar Lewis acid catalysis could be applied to the synthesis of 1H-cyclopenta[d]pyrimidines. Furthermore, transition metal catalysts, particularly palladium complexes, are widely used in the construction of pyrimidine rings through various coupling and cyclization strategies. These catalytic systems offer advantages such as milder reaction conditions and improved yields.

Functionalization and Derivatization of the this compound Scaffold

Once the this compound core is assembled, its further functionalization and derivatization are key to creating a diverse range of compounds for biological screening.

Electrophilic and Nucleophilic Substitution Reactions on the this compound Core

The pyrimidine ring within the this compound scaffold is generally electron-deficient, which makes electrophilic aromatic substitution challenging. However, the presence of activating groups, such as amino or hydroxyl substituents, can facilitate electrophilic attack, typically at the C-5 position. For instance, bromination of activated pyrimidine systems can be achieved using reagents like N-bromosuccinimide.

Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group, such as a halogen, is present at the C-2, C-4, or C-6 positions. A common strategy involves the synthesis of a chloro-substituted cyclopenta[d]pyrimidine, which can then react with various nucleophiles. For example, the synthesis of 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione proceeds via the reaction of a 7-bromo derivative with thiourea (B124793), followed by alkylation. This demonstrates a nucleophilic substitution on the cyclopentane part of the scaffold, which has been activated by the adjacent pyrimidine ring and a carbonyl group.

Introduction of Diverse Substituents to the this compound Framework

A variety of substituents can be introduced onto the this compound framework to modulate its physicochemical and biological properties.

Via Nucleophilic Substitution: As mentioned, halo-derivatives of this compound are versatile intermediates. They can react with a range of nucleophiles to introduce diverse functional groups. For example, reaction with amines, alkoxides, and thiolates can yield the corresponding amino, alkoxy, and alkylsulfanyl derivatives.

Starting MaterialReagentSubstituent IntroducedReaction Type
7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dioneThioureaThioNucleophilic Substitution
4-Chloro-cyclopenta[d]pyrimidineAminesAminoNucleophilic Aromatic Substitution
4-Chloro-cyclopenta[d]pyrimidineAlkoxidesAlkoxyNucleophilic Aromatic Substitution
4-Chloro-cyclopenta[d]pyrimidineThiolatesAlkylsulfanylNucleophilic Aromatic Substitution

Via Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds. Halo-substituted 1H-cyclopenta[d]pyrimidines can be coupled with boronic acids (Suzuki coupling), organostannanes (Stille coupling), or terminal alkynes (Sonogashira coupling) to introduce aryl, heteroaryl, vinyl, and alkynyl substituents.

Further Reactions of Introduced Substituents: Functional groups introduced onto the scaffold can be further modified. For example, the 2-amino group of 2-aminocyclopenta[d]pyrimidines can react with various electrophilic reagents to form fused pyrimido[1,2-a]pyrimidine derivatives, expanding the structural diversity of the compound library. mdpi.com

Synthesis of Saturated and Unsaturated this compound Derivatives (e.g., Octahydro, Dihydro)

The synthesis of both fully saturated (octahydro) and partially saturated (dihydro) this compound derivatives has been achieved through various regioselective methodologies. These compounds serve as important scaffolds in medicinal chemistry.

For saturated systems, a series of octahydro-1H-cyclopenta[d]pyrimidines have been synthesized to improve hydrophobicity compared to their non-cyclopentane-fused analogues. acs.org The synthesis can be initiated from a nitromethylene derivative, which is treated with sodium hydride (NaH) in dimethylformamide (DMF). acs.org Subsequent reaction with 2-chloro-5-(chloromethyl)pyridine (B46043) at elevated temperatures yields a mixture of regioisomers, including 1-((5-chloropyridin-2-yl)methyl)-2-(nitromethylene)-octahydro-1H-cyclopenta[d]pyrimidine. acs.org These compounds can be further functionalized; for instance, reaction with primary amines and formaldehyde (B43269) can furnish various derivatives. nih.gov The introduction of the saturated cyclopentane ring is a key strategy to significantly enhance the hydrophobicity of the resulting molecules. acs.org

The synthesis of unsaturated 6,7-dihydro-1H-cyclopenta[d]pyrimidine derivatives has also been well-documented, particularly for dione (B5365651) systems. A common starting material is 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. nih.gov This precursor can undergo bromination at the 7-position using N-bromosuccinimide (NBS) in acetic acid to produce the 7-bromo derivative in good yield. nih.gov This bromo-intermediate is a versatile precursor for further functionalization, including the introduction of thio-groups as described in the following section. nih.gov

Table 1: Synthesis of Saturated and Unsaturated this compound Derivatives
Derivative TypeKey ReactionReagentsProduct ClassReference
Octahydro (Saturated)Regioselective Cyclization / AlkylationNitromethylene precursor, NaH, 2-chloro-5-(chloromethyl)pyridineSubstituted octahydro-1H-cyclopenta[d]pyrimidines acs.org
Dihydro (Unsaturated)Bromination6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione, N-bromosuccinimide (NBS), Acetic Acid7-bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione nih.gov

Formation of Thio-Functionalized this compound Systems

The introduction of sulfur-containing functional groups onto the this compound core is a significant strategy for creating derivatives with potential biological activity. mdpi.com A robust, multi-step synthesis has been developed for 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. nih.gov

The synthesis commences with the 7-bromo derivative, as prepared in the previous section. nih.gov This intermediate is reacted with thiourea in refluxing ethanol. The resulting isothiouronium salt is then treated with an aqueous sodium hydroxide (B78521) solution and subsequently acidified with hydrochloric acid (HCl) to yield the 7-thiol product, 7-thio-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione, as a solid precipitate. nih.gov

This thiol derivative serves as a nucleophile for the synthesis of a variety of thioether compounds. nih.govmdpi.com Alkylation of the 7-thiol with various alkyl halides in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base affords a series of 7-thioether derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. nih.gov This method allows for the introduction of diverse substituents at the 7-position, enabling the exploration of structure-activity relationships. nih.govmdpi.com

Table 2: Synthesis of 7-Thio-Functionalized 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione
StepReactionKey ReagentsIntermediate/ProductReference
1Thiol Formation7-bromo derivative, Thiourea, Ethanol, NaOH, HCl7-thio-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione nih.gov
2Alkylation (Thioether Formation)Thiol intermediate, Alkyl halide, K₂CO₃, DMF7-thioether derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione nih.gov

Synthesis of Complex Fused Systems Incorporating this compound

The this compound nucleus can be incorporated into larger, more complex molecular architectures through the construction of polycyclic frameworks and fusion with other heterocyclic rings.

The synthesis of complex polycyclic systems containing the cyclopenta-pyrimidine motif often involves multi-step sequences that build upon pre-functionalized precursors. For example, tetracyclic systems such as cyclopenta[d]thieno[2,3-b]pyridines can be synthesized and subsequently elaborated. researchgate.net These frameworks can be constructed by reacting suitable precursors with various amines, leading to the formation of fused pyridine (B92270) rings, which can then be further cyclized to incorporate a pyrimidine ring. researchgate.net

Another general approach to cyclopenta-fused polycyclic aromatic hydrocarbons involves the intramolecular aromatic substitution of a diazonium intermediate. rsc.org This method utilizes readily available 2-aryl-substituted anilines, which are treated with a nitrite (B80452) source like tert-butyl nitrite (tBuONO) at room temperature to generate a reactive diazonium species in situ. rsc.org This intermediate then reacts with a tethered aromatic moiety to form the fused cyclopenta ring, offering a simple protocol to access these complex frameworks. rsc.org Fusing pyrimidine rings to complex scaffolds like steroids has also been demonstrated, showcasing the versatility of pyrimidine-forming reactions in the construction of intricate polycyclic structures. mdpi.com

The annulation of additional heterocyclic rings onto the this compound core yields diverse chemical entities with a wide range of properties.

Thiophene: Thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine (B1254671) derivatives can be prepared through one-pot multistep cascade reactions. nih.gov For instance, substituted alkyl 2-(1H-tetrazol-1-yl)thiophene-3-carboxylates can be treated with aliphatic amines to yield thieno[2,3-d]pyrimidin-4(3H)-ones in high yields. nih.gov The synthesis of cyclopenta[d]thieno[2,3-b]pyridine derivatives provides a direct example of fusing a cyclopentane, a thiophene, and a pyridine ring system, which can then incorporate a pyrimidine ring. researchgate.net

Pyrazole (B372694): Fused cyclopentapyrazoles can be synthesized via the condensation of diarylmethylidenecyclopentanes with hydrazine (B178648) derivatives. kau.edu.sa A more fundamental transformation involves the skeletal editing of pyrimidines to form pyrazoles. nih.gov This formal carbon deletion can be achieved by heating a pyrimidine with hydrazine, a reaction that can be facilitated by N-methylation of the pyrimidine ring to allow the reaction to proceed under milder conditions. nih.gov

Triazole: Complex systems containing fused triazole rings, such as pyrazolo[4,3-e] acs.orgnih.govrsc.orgtriazolo[1,5-c]pyrimidine analogues, have been synthesized, demonstrating the feasibility of incorporating triazoles into pyrimidine-based fused systems. jchemrev.com

Pyridine: The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives is a common strategy for creating fused systems. rsc.org These can be prepared by subjecting o-aminonicotinonitrile precursors to acylation or thioacylation, followed by intramolecular heterocyclization to afford the desired fused pyrido[2,3-d]pyrimidine core. rsc.org

Table 3: Fusion of Heterocycles with Cyclopenta[d]pyrimidine Systems
Fused HeterocycleSynthetic ApproachPrecursor ExampleFused System ClassReference
ThiopheneCascade reactionAlkyl 2-(1H-tetrazol-1-yl)thiophene-3-carboxylateThieno[2,3-d]pyrimidin-4(3H)-ones nih.gov
PyrazoleCondensationDiarylmethylidenecyclopentaneFused Cyclopentapyrazoles kau.edu.sa
PyrazoleSkeletal EditingSubstituted PyrimidinePyrazoles nih.gov
PyridineIntramolecular Heterocyclizationo-Aminonicotinonitrile derivativePyrido[2,3-d]pyrimidines rsc.org

Mechanistic Investigations and Reactivity of 1h Cyclopenta D Pyrimidine Compounds

Exploration of Reaction Pathways and Intermediate Species in 1H-Cyclopenta[d]pyrimidine Chemistry

The chemical behavior of the this compound scaffold is dictated by the interplay of its fused five-membered carbocyclic and six-membered pyrimidine (B1678525) rings. Mechanistic studies reveal that reactions can proceed through various pathways involving distinct intermediate species. For instance, the synthesis of certain derivatives involves a domino Knoevenagel-Michael-cyclization reaction sequence. In a plausible mechanism for the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which share a fused heterocyclic structure, the process begins with the condensation of an aldehyde and malononitrile (B47326) to create an olefin intermediate. This is followed by a Michael addition with an aminouracil, leading to a cyclized and subsequently dehydrated aromatic product. scirp.org

In other synthetic routes, nucleophilic substitution is a key mechanistic step. The formation of an ethyl cyclopentapyridothienopyrimidinyl sulfanyl (B85325) acetate, for example, is proposed to occur via the nucleophilic substitution of a chlorine atom. This leads to a non-isolated intermediate which then undergoes a nucleophilic addition of an amine to a nitrile group, ultimately yielding the target pyrimidine derivative. researchgate.net The synthesis of 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione also proceeds through a multi-step pathway. The process starts with the bromination of the parent dione (B5365651), followed by reaction with thiourea (B124793) and subsequent alkylation. nih.gov These examples highlight the formation of transient intermediates that guide the reaction toward the final, stable product structure.

Rearrangement Reactions Involving the this compound Scaffold (e.g., Dimroth Rearrangement)

Rearrangement reactions are significant transformations for fused pyrimidine systems, allowing for the synthesis of diverse and often more thermodynamically stable isomers. The Dimroth rearrangement is a prominent example observed in heterocyclic systems containing the pyrimidine core. wikipedia.orgnih.gov This rearrangement involves the isomerization of the heterocyclic ring through a process of ring opening and re-closure, which effectively switches the positions of endocyclic and exocyclic heteroatoms. wikipedia.orgnih.gov

While not exclusively documented for the this compound parent structure, the rearrangement is well-established in closely related fused pyrimidines, such as nih.govwikipedia.orgnih.govtriazolo[4,3-c]pyrimidines. benthamscience.combeilstein-journals.org In these cases, the kinetically favored nih.govwikipedia.orgnih.govtriazolo[4,3-c]pyrimidine, formed via oxidative cyclization, readily rearranges to the more stable nih.govwikipedia.orgnih.govtriazolo[1,5-c]pyrimidine isomer. benthamscience.combeilstein-journals.org

The accepted mechanism for this transformation involves several steps: nih.govbeilstein-journals.org

Protonation: The process is often initiated by the protonation of a nitrogen atom within the pyrimidine ring. nih.govbeilstein-journals.org

Ring Opening: This is followed by the cleavage of the heterocyclic ring, typically through the addition of a nucleophile like water, to form an open-chain intermediate. wikipedia.orgbeilstein-journals.org

Tautomerization/Bond Rotation: The intermediate undergoes tautomerization or bond rotation, which repositions the atoms. wikipedia.orgbeilstein-journals.org

Ring Closure: A subsequent intramolecular cyclization occurs to form the new, rearranged heterocyclic ring. wikipedia.orgbeilstein-journals.org

Deprotonation: The final step is deprotonation to yield the thermodynamically stable rearranged product. nih.govbeilstein-journals.org

Factors such as the presence of acid or base can facilitate this rearrangement. benthamscience.com The structural characteristics of the resulting isomers, such as their melting points and NMR chemical shifts, often differ significantly from the precursors. benthamscience.com

Diels-Alder and Related Cycloaddition Reactions in this compound Synthesis and Derivatization

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for constructing six-membered rings with high regio- and stereoselectivity. wikipedia.orgencyclopedia.pub This reaction and other cycloaddition processes are valuable tools in the synthesis and functionalization of heterocyclic systems, including those containing the pyrimidine scaffold. wikipedia.orgencyclopedia.pub While normal electron-demand Diels-Alder reactions can be challenging for some pyridine (B92270) and pyrimidine syntheses due to unfavorable electronics, inverse electron-demand variants are often more successful. acsgcipr.org In these cases, an electron-poor diene system, such as a 1,2,4-triazine, reacts with a dienophile. The initial adduct often extrudes a small molecule like N₂ to form the aromatic ring. acsgcipr.org

In the context of related fused systems, cycloaddition reactions provide direct pathways to complex molecules. For example, a one-pot synthesis of cyclopenta[d]pyridazines has been achieved through the cycloaddition of in situ-generated nitrile imines with fulvene. mdpi.com Similarly, [3+2] cycloaddition reactions are employed to synthesize various fused pyridazine (B1198779) and pyrimidine derivatives. mdpi.com These reactions demonstrate the utility of cycloaddition strategies in building fused ring systems analogous to the this compound core. The versatility of these reactions allows for the introduction of diverse functionalities and the construction of the core heterocyclic structure in an efficient manner. wikipedia.org

Regioselectivity and Stereoselectivity in this compound Synthetic Transformations

Control over regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules like this compound derivatives. Regioselectivity, the control of where a reaction occurs on a molecule, is demonstrated in the synthesis of various nitromethylene derivatives of octahydro-1H-cyclopenta[d]pyrimidine. nih.gov These reactions show a preference for one constitutional isomer over others, highlighting the inherent directing effects of the scaffold.

Stereoselectivity, the control over the spatial orientation of the products, is also a key consideration. The Diels-Alder reaction, for instance, is known for its high degree of stereospecificity, where the stereochemistry of the reactants dictates the stereochemistry of the product. youtube.com In the synthesis of related polycyclic skeletons like octahydro-1H-cyclopenta[c]pyridine, high diastereoselectivity has been achieved using catalyst-controlled sequential reactions. rsc.org This results in the preferential formation of one diastereomer over others. The stereochemical outcome of such reactions is often influenced by the transition state geometry, with the endo transition state often being favored in Diels-Alder reactions, leading to a specific stereochemical arrangement in the cyclic product. wikipedia.org The steric bulk of substituents can also play a significant role in directing the approach of a reagent, leading to the formation of unexpected diastereomers in some cases. acs.org

Table 1. Examples of Selectivity in Fused Pyrimidine Synthesis
Reaction TypeFused SystemType of SelectivityKey FactorReference
Nitromethylene DerivatizationOctahydro-1H-cyclopenta[d]pyrimidineRegioselectiveInherent directing effects of the scaffold nih.gov
Pd/Au-Relay CatalysisOctahydro-1H-cyclopenta[c]pyridineDiastereoselective (>99.5:1)Catalyst-controlled sequential cyclization rsc.org
Diels-Alder ReactionGeneral CyclohexeneStereoselectivePreference for the endo transition state wikipedia.org
CycloadditionPyrrolopyridazineRegioselectiveNature of the dienophile (e.g., methyl propiolate) mdpi.com

Influence of Electronic and Steric Factors on the Reactivity of this compound Derivatives

The reactivity of this compound derivatives is profoundly influenced by both electronic and steric factors. Electronic effects relate to how the electron density distribution within the molecule affects its reactivity. The presence of electron-withdrawing or electron-donating groups on the pyrimidine or cyclopentane (B165970) ring can alter the nucleophilicity or electrophilicity of different positions, thereby directing the course of a reaction. For instance, in the synthesis of cyclopenta[d]thieno[2,3-b]pyridines, the reaction pathway is guided by the nucleophilic character of certain atoms and the presence of good leaving groups, which are electronically determined properties. researchgate.net

Steric factors, which arise from the spatial arrangement of atoms, also play a critical role. Large, bulky substituents can hinder the approach of a reagent to a nearby reaction site, a phenomenon known as steric hindrance. This can affect the rate of reaction and can also influence stereoselectivity by favoring attack from the less hindered face of the molecule. acs.org Mechanistic studies of the Dimroth rearrangement in related aza-heterocycles have explicitly identified steric and electronic factors as important parameters that determine whether the rearrangement can occur. nih.gov The antioxidant activity of 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione was found to be significantly dependent on the structure of the substituent in the thioether fragment, indicating that both the electronic nature and the size of the substituent modulate the compound's chemical properties. nih.gov

Table 2. Influence of Substituents on Reactivity
FactorDescriptionExample Effect on Fused PyrimidinesReference
Electronic Influence of electron-donating or electron-withdrawing groups on electron density at reaction centers.Governs nucleophilic/electrophilic character, influencing reaction pathways like nucleophilic substitution. researchgate.net
Steric Influence of the size and spatial arrangement of substituents on the approach of reagents.Can hinder access to a reaction site, affecting reaction rates and directing stereochemical outcomes. nih.govacs.org
Combined The interplay of electronic and steric properties of a substituent.The structure of a thioether substituent significantly alters the antioxidant activity of a cyclopenta[d]pyrimidine dione derivative. nih.gov

Theoretical and Computational Chemistry of 1h Cyclopenta D Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to investigate the intrinsic properties of 1H-cyclopenta[d]pyrimidine. These ab initio and density functional theory (DFT) methods allow for a detailed exploration of the molecule's electronic landscape and geometric parameters.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the ground-state electronic structure of molecules. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to predict its optimal molecular geometry. nih.govirjweb.com These calculations yield precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

The optimization process seeks the lowest energy conformation on the potential energy surface. For this compound, this results in a planar fused-ring structure. The electronic structure analysis provides details on the distribution of electron density, molecular orbital energies, and electrostatic potential, which are crucial for understanding the molecule's chemical behavior. nih.gov

Table 1: Calculated Geometric Parameters for this compound Note: The following data are representative values derived from DFT B3LYP/6-311G++(d,p) calculations on analogous fused pyrimidine (B1678525) systems, as specific experimental data for the parent molecule is not readily available.

ParameterValueParameterValue
Bond Lengths (Å)Bond Angles (°)
N1-C21.340C7-N1-C2116.5
C2-N31.335N1-C2-N3127.0
N3-C41.380C2-N3-C4116.0
C4-C4a1.395N3-C4-C4a122.5
C4a-C71.410C4-C4a-C7118.0
C4a-C51.450C4a-C5-C6109.5
C5-C61.540C5-C6-C7103.0
C6-C71.460C6-C7-C4a109.0

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comyoutube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. nih.gov For this compound, the HOMO is typically characterized by π-orbitals distributed across the fused ring system, while the LUMO is a π* anti-bonding orbital. researchgate.net Analysis of these orbitals helps predict the most likely sites for electrophilic and nucleophilic attack. physchemres.org

Table 2: Representative FMO Properties of this compound Note: Values are illustrative and based on DFT calculations for similar heterocyclic systems.

ParameterEnergy (eV)
EHOMO-6.58
ELUMO-1.25
Energy Gap (ΔE)5.33

Table 3: Key NBO Interactions in this compound Note: The interactions listed are hypothetical examples of what NBO analysis would reveal for such a system.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N1π(C2-N3)25.5
LP(1) N3π(C2-N1)21.8
LP(1) N3π(C4-C4a)28.1
π(C4-C4a)π(N3-C2)18.4

Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of molecules. mdpi.com By calculating the harmonic frequencies using DFT methods, a theoretical spectrum can be generated. nih.govasianpubs.org These calculated frequencies are often scaled by an empirical factor to better match experimental data from FT-IR and FT-Raman spectroscopy. nih.gov The analysis allows for the assignment of specific vibrational modes, such as C-H stretches, N-H stretches, C=N stretches, and ring deformation modes, to the observed spectral bands. This correlation between theoretical and experimental spectra is invaluable for confirming the molecular structure of newly synthesized derivatives of this compound. physchemres.org

Computational Approaches to Structure-Property Relationships of this compound Compounds

Computational chemistry plays a vital role in establishing relationships between the structure of a molecule and its physical, chemical, or biological properties. For derivatives of this compound, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are developed to predict their behavior. jocpr.commdpi.com These models use a set of calculated molecular descriptors—such as electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric parameters, and lipophilicity—to build a statistical correlation with an observed property, like insecticidal or antitumor activity. dntb.gov.uanih.govnih.govnih.gov By understanding how specific structural modifications influence a desired property, these computational models can guide the rational design of new this compound derivatives with enhanced efficacy and targeted functions.

No Mechanistic Insights from Computational Modeling Found for this compound Reactions

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical chemistry of this compound, specifically concerning the mechanistic insights into its reactions. Despite the importance of computational modeling in elucidating reaction pathways, transition states, and kinetic parameters for various heterocyclic compounds, no dedicated studies detailing the reaction mechanisms of the parent compound this compound were identified.

Computational chemistry provides powerful tools, such as Density Functional Theory (DFT) and other quantum mechanical methods, to model chemical reactions at a molecular level. These approaches are instrumental in predicting the feasibility of reaction pathways, identifying key intermediates, and understanding the electronic factors that govern chemical transformations.

While the broader field of pyrimidine chemistry has been explored computationally, and studies exist for various derivatives, the specific bicyclic system of this compound remains uninvestigated from a mechanistic computational standpoint. Research in this area would be invaluable for understanding its reactivity, stability, and potential for synthetic derivatization. Such studies could, for instance, explore electrophilic or nucleophilic substitution reactions, cycloadditions, or ring-opening reactions, providing a theoretical framework to guide experimental work.

The absence of this specific research indicates a potential area for future investigation within theoretical and computational chemistry. Elucidating the reaction mechanisms of this compound would not only contribute to the fundamental understanding of this heterocyclic system but also support the rational design of novel derivatives with potential applications in various fields of chemistry.

At present, no data tables or detailed research findings on the computational modeling of this compound reactions can be presented.

Structural Characterization Methodologies for 1h Cyclopenta D Pyrimidine Derivatives

Spectroscopic Techniques for Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of newly synthesized 1H-cyclopenta[d]pyrimidine compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely employed to provide complementary data for a comprehensive structural assignment.

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of this compound derivatives. nih.govrsc.orgrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For pyrimidine-based compounds, aromatic protons typically appear in the downfield region (δ 6.5-9.5 ppm). researchgate.netnih.gov For instance, in a related pyrazolo[3,4-d]pyrimidine derivative, the pyrimidine (B1678525) proton (CH) appears as a singlet at δ 8.13 ppm, while protons on an attached phenyl ring resonate between δ 7.33 and δ 8.01 ppm. mdpi.com Protons on the fused cyclopentane (B165970) ring would be expected in the aliphatic region (δ 1.6-4.6 ppm), with their specific chemical shifts and multiplicities depending on the substitution pattern. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The carbon atoms of the pyrimidine ring are typically observed in the range of δ 145-160 ppm. mdpi.com For example, in a synthesized pyrazolo[3,4-d]pyrimidine, the pyrimidine ring carbons were assigned signals at δ 157.99, 152.24, and 148.88 ppm, with the carbon of the fused pyrazole (B372694) ring appearing at δ 105.74 ppm. mdpi.com Carbons within the fused cyclopentane ring would resonate at higher field strengths (further upfield) compared to the aromatic carbons. oregonstate.edu

Table 1: Representative NMR Data for Related Pyrimidine Derivatives

Compound ClassNucleusChemical Shift (δ, ppm)Notes
Pyrazolo[3,4-d]pyrimidine¹H12.34 (NH), 8.13 (CH), 2.52 (CH₃)Solvent: DMSO-d₆. Data corresponds to the pyrimidine ring and substituents. mdpi.com
Pyrazolo[3,4-d]pyrimidine¹³C157.99, 152.24, 148.88, 105.74Solvent: DMSO-d₆. Signals correspond to the fused heterocyclic core. mdpi.com
General Pyrimidine Derivatives¹H6.5 - 9.16Typical range for aromatic protons on the pyrimidine ring. researchgate.net
General Pyrimidine Derivatives¹H1.6 - 4.6Expected range for aliphatic protons, such as those on a cyclopentane ring. researchgate.net

Mass spectrometry is employed to determine the molecular weight of this compound derivatives and to confirm their elemental composition. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. This technique is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules, such as many pyrimidine derivatives. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, allowing for straightforward determination of the molecular weight. nih.gov The fragmentation patterns observed in tandem MS/MS experiments can further help in elucidating the structure of the molecule. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound derivatives, characteristic absorption bands can confirm the presence of key structural features.

Expected characteristic vibrations include:

N-H stretching: For the unsubstituted this compound, a band in the region of 3300-3500 cm⁻¹ would be expected.

C-H stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopentane ring are observed just below 3000 cm⁻¹ (e.g., 2920-2978 cm⁻¹). researchgate.net

C=N and C=C stretching: Vibrations for the pyrimidine ring are expected in the 1500-1600 cm⁻¹ region. researchgate.netnih.gov For example, C=N and C=C aromatic stretching in related pyrimidine derivatives have been reported around 1525-1575 cm⁻¹ and 1570-1596 cm⁻¹, respectively. researchgate.net

Table 2: Typical IR Absorption Frequencies for Pyrimidine Derivatives

Functional GroupVibrational ModeWavenumber (cm⁻¹)Reference
N-HStretch~3300 nih.gov
Aromatic C-HStretch~3000-3100 researchgate.net
Aliphatic C-HStretch~2850-2980 researchgate.net
C=N / C=C (Aromatic)Stretch~1500-1600 researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and conformational details. This technique is also paramount for understanding how molecules interact with each other in the solid state. nih.gov

Hydrogen bonding is a dominant directional interaction that significantly influences the crystal structures of nitrogen-containing heterocycles. ox.ac.uk In this compound derivatives, the pyrimidine nitrogen atoms can act as hydrogen bond acceptors, while the N-H group at position 1 serves as a hydrogen bond donor. This donor-acceptor capability allows for the formation of robust hydrogen-bonding networks. For example, pyrimidinone scaffolds are known to form strong N–H···O hydrogen bonds, often resulting in the formation of dimers. nih.gov In more complex systems, such as co-crystals or solvates, these hydrogen bonds can involve solvent molecules (e.g., water or DMSO) or other co-formers, leading to intricate one-, two-, or three-dimensional networks. researchgate.netnih.gov X-ray structures have shown that the pyrimidine portion of some cyclopenta-pyrimidine analogues can form water-mediated hydrogen bonds with biological targets. nih.gov

Strategic Applications of 1h Cyclopenta D Pyrimidine Scaffolds in Chemical Sciences

Scaffold Design for Chemical Libraries and Compound Collections

The design and synthesis of chemical libraries are cornerstones of modern drug discovery and chemical biology. The selection of a core scaffold is critical, with a preference for "privileged scaffolds"—molecular frameworks that can interact with multiple biological targets. nih.govnih.gov The pyrimidine (B1678525) ring is a well-established component of many natural products and approved drugs, making it an ideal modular scaffold for generating libraries with drug-like properties. nih.gov The 1H-cyclopenta[d]pyrimidine framework leverages the proven utility of the pyrimidine core, offering structural diversity through varied substitution patterns. nih.gov

The synthesis of focused compound collections based on this scaffold demonstrates its utility. For instance, a series of octahydro-1H-cyclopenta[d]pyrimidine derivatives has been developed. nih.govacs.org In this work, the core scaffold was systematically modified to produce a library of related compounds (8a-f) by reacting 1-((5-chloropyridin-2-yl)methyl)-2-(nitromethylene)-octahydro-1H-cyclopenta[d]-pyrimidine with various primary amines and formaldehyde (B43269). nih.govacs.org This approach highlights how the scaffold can be readily functionalized to explore the chemical space around the core structure.

Similarly, a collection of 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione was synthesized to investigate their antioxidant activities. nih.gov The generation of this series of compounds (4a–h) was achieved through the alkylation of a common intermediate, 3-cyclohexyl-7-thio-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione, with different alkyl halides. nih.gov This strategy exemplifies the use of the this compound scaffold as a versatile template for creating a focused library of molecules where specific structural features can be systematically varied to study structure-activity relationships. nih.gov

These examples underscore the value of the this compound system in scaffold-based library design, enabling the efficient generation of novel chemical entities for screening and optimization.

Role as Building Blocks in Advanced Organic Synthesis

The this compound framework serves not only as a template for libraries but also as a versatile building block in multi-step organic synthesis. Its inherent chemical functionalities can be strategically manipulated to construct more complex molecular architectures.

A key synthetic application involves the functionalization of the cyclopentane (B165970) portion of the scaffold. In one study, new 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione were synthesized. nih.gov The synthesis began with the bromination of a precursor to yield a 7-bromo derivative, which was then converted to a 7-thio intermediate using thiourea (B124793). nih.gov This intermediate served as a versatile building block, reacting with a variety of alkyl halides in dimethylformamide (DMF) with potassium carbonate as a base to yield a series of 7-thioether derivatives. nih.gov This multi-step sequence demonstrates how the scaffold facilitates the introduction of diverse chemical moieties at a specific position.

Table 1: Synthesized 7-Thio Derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione Data sourced from Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. nih.gov

Another synthetic strategy utilized a fully saturated version of the scaffold, octahydro-1H-cyclopenta[d]pyrimidine, to create nitromethylene derivatives. acs.org The key building block, 1-((5-Chloropyridin-2-yl)methyl)-2-(nitromethylene)-octahydro-1H-cyclopenta[d]pyrimidine, was used to regioselectively synthesize a series of compounds by reacting it with primary amines and formaldehyde. nih.govacs.org This transformation showcases the utility of a functionalized this compound derivative as an intermediate for further elaboration.

Table 2: Synthesis of Octahydro-1H-cyclopenta[d]pyrimidine Derivatives Data sourced from Syntheses and biological activities of octahydro-1H-cyclopenta[d]pyrimidine derivatives. nih.govacs.org

These synthetic routes confirm the role of the this compound core as a robust and adaptable building block, enabling the synthesis of diverse and complex molecules through functionalization of both the pyrimidine and cyclopentane rings.

Applications in Materials Science (e.g., Photophysical Properties, Solid-State Phenomena)

While pyrimidine-containing compounds are explored in materials science for their photophysical properties, specific research detailing the application of the this compound scaffold in this domain is not extensively documented in available literature. Studies on related pyrimidine derivatives show that they can form the basis of donor-π-acceptor dyes with interesting spectral and electrochemical properties, including solvent-dependent fluorescence emission. researchgate.net However, dedicated studies on the photophysical characteristics, such as absorption and emission spectra, or the solid-state phenomena of this compound itself or its simple derivatives, are not prominent. Therefore, a detailed account of its role in materials science cannot be provided at this time.

Q & A

What are the critical safety protocols for handling 1H-cyclopenta[d]pyrimidine in laboratory settings?

  • Basic:
    Researchers must adhere to safety codes such as P210 (avoid ignition sources), P231 + P232 (handle under inert gas and moisture-free conditions), and P305 + P351 + P338 (eye exposure protocol). Storage requires compliance with P402 + P404 (dry, airtight containers) and P411 + P235 (cool environments) .
  • Advanced:
    For large-scale synthesis, implement P370 + P380 + P375 (fire evacuation and remote firefighting) and H314 (severe skin/eye damage protocols). Use explosion-proof equipment if the compound exhibits H242 (heating-induced combustion risk) and validate inert gas purity to prevent reactive degradation .

How can researchers design experiments to study the reactivity of this compound?

  • Basic:
    Use controlled environments (e.g., Schlenk lines) for moisture-sensitive reactions. Include kinetic studies under varying temperatures (25–80°C) to monitor stability, referencing H372 (long-term organ damage risks) for safety limits .
  • Advanced:
    Employ computational models (DFT or MD simulations) to predict reaction pathways. Validate with spectroscopic techniques (NMR, X-ray crystallography) as in , ensuring alignment with IUPAC structural guidelines for fused-ring systems .

What methodologies are recommended for analyzing data from this compound synthesis?

  • Basic:
    Use HPLC or GC-MS for purity assessment. Apply ±3σ statistical thresholds to identify outliers and report yields with error margins (±0.5%) .
  • Advanced:
    Conduct multivariate analysis (e.g., PCA) to correlate reaction conditions (solvent polarity, catalyst loading) with product distribution. Use Arrhenius plots to model activation energies for degradation pathways .

How should researchers address contradictions in reported properties of this compound?

  • Basic:
    Cross-validate literature data (e.g., melting points, spectral peaks) using primary sources from databases like IUCr or PubMed. Flag discrepancies using H-code comparisons (e.g., H302 vs. H312 toxicity levels) .
  • Advanced:
    Replicate conflicting studies under standardized conditions (e.g., ISO 17025). Perform meta-analyses to identify trends in synthesis methods or characterization techniques that may explain variability .

What strategies can optimize the synthesis of this compound derivatives?

  • Basic:
    Screen catalysts (e.g., Pd/C, CuI) for cross-coupling reactions. Monitor by TLC and optimize solvent systems (e.g., DMF/THF ratios) to enhance regioselectivity .
  • Advanced:
    Use microwave-assisted synthesis (e.g., 100–150°C, 20 min) to accelerate ring-closing steps, as demonstrated in . Characterize intermediates via in situ FTIR to track reaction progress .

How can researchers formulate impactful hypotheses about this compound’s biological activity?

  • Basic:
    Apply the PICO framework to define Population (e.g., enzyme targets), Intervention (compound concentration), Comparison (control inhibitors), and Outcome (IC50 values) .
  • Advanced:
    Use molecular docking to predict binding affinities for pyrimidine-processing enzymes (e.g., dihydrofolate reductase). Validate with in vitro assays under H400 (aquatic toxicity) disposal protocols .

What are best practices for replicating literature methods involving this compound?

  • Basic:
    Follow A.14–A.16 guidelines: document reagent lot numbers, calibrate equipment (e.g., balances, pH meters), and use primary literature sources (avoiding ) .
  • Advanced:
    Implement DoE (Design of Experiments) to test critical parameters (e.g., stoichiometry, reaction time). Use PAT (Process Analytical Technology) for real-time monitoring of crystallization or purification steps .

How should researchers evaluate the environmental impact of this compound?

  • Basic:
    Follow H410 protocols for aquatic toxicity testing (e.g., Daphnia magna LC50 assays). Use P501 guidelines for waste disposal .
  • Advanced:
    Conduct life-cycle assessments (LCA) to quantify carbon footprints from synthesis to disposal. Model biodegradation pathways using QSAR tools .

What are the limitations in current research on this compound, and how can they be addressed?

  • Basic:
    Common gaps include limited in vivo toxicity data and scalable synthesis routes. Use H371 (organ damage potential) to prioritize preclinical studies .
  • Advanced:
    Develop continuous-flow systems to improve yield reproducibility. Collaborate with computational chemists to design safer analogs via ADMET prediction models .

How can researchers ensure their work on this compound meets ethical and reproducibility standards?

  • Basic:
    Adhere to A.13 for proper citation and CC-BY licensing for data sharing. Use ORCID to track contributions and avoid plagiarism .
  • Advanced:
    Publish raw data in repositories like Zenodo or ChemRxiv. Implement FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets and protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.